Anticancer agent 254

Description

Properties

IUPAC Name |

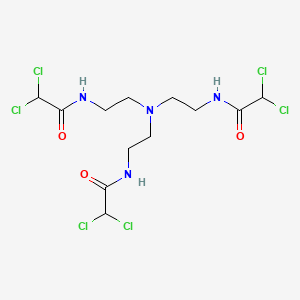

N-[2-[bis[2-[(2,2-dichloroacetyl)amino]ethyl]amino]ethyl]-2,2-dichloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl6N4O3/c13-7(14)10(23)19-1-4-22(5-2-20-11(24)8(15)16)6-3-21-12(25)9(17)18/h7-9H,1-6H2,(H,19,23)(H,20,24)(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWSCUTUXVKDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCNC(=O)C(Cl)Cl)CCNC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Anticancer Agent 254

Disclaimer: "Anticancer Agent 254" is not a recognized designation for a publicly documented therapeutic agent. The following technical guide is a representative example illustrating the mechanism of action of a hypothetical novel anticancer agent, herein referred to as Agent 254, that targets the PI3K/Akt/mTOR signaling pathway. The data and experimental details presented are illustrative and based on established findings for inhibitors of this pathway.

Executive Summary

This document provides a comprehensive technical overview of the mechanism of action for the hypothetical anticancer compound, Agent 254. Developed for researchers, scientists, and drug development professionals, this guide details the agent's targeted effects on the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling cascade, a critical pathway frequently dysregulated in human cancers. The guide presents quantitative data on the agent's efficacy, detailed protocols for key experimental validations, and visual representations of the targeted signaling pathway and experimental workflows.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular network that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] In many cancer types, this pathway is constitutively active due to mutations in its components or upstream signaling molecules, leading to uncontrolled cell proliferation and resistance to apoptosis.[1][2]

Agent 254 is a potent and selective inhibitor of Class I PI3Ks, with a primary effect on the p110α isoform, which is frequently mutated in various cancers. By binding to the ATP-binding pocket of the PI3K catalytic subunit, Agent 254 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3][4] This inhibition of PIP3 production leads to the subsequent suppression of downstream signaling through Akt and mTOR, ultimately resulting in decreased cancer cell proliferation and induction of apoptosis.

Visualizing the Signaling Cascade

The following diagram illustrates the PI3K/Akt/mTOR pathway and the point of intervention for Agent 254.

References

"Anticancer agent 254 discovery and development"

An In-depth Technical Guide on the Discovery and Development of PARP Inhibitors: A Focus on Olaparib and the Next-Generation Agent Senaparib

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Poly (ADP-ribose) polymerase (PARP) inhibitors stands as a landmark achievement in precision oncology. These agents exploit the concept of synthetic lethality to selectively target cancer cells with deficiencies in DNA repair pathways, particularly those with mutations in the BRCA1 and BRCA2 genes. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of PARP inhibitors, with a primary focus on the first-in-class drug Olaparib and comparative insights into the next-generation inhibitor, Senaparib.

The Rationale for PARP Inhibition: Synthetic Lethality

The core principle behind the efficacy of PARP inhibitors is synthetic lethality. This occurs when the simultaneous loss of two separate gene functions leads to cell death, while the loss of either one alone does not.

-

PARP's Role in DNA Repair: PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] When PARP is inhibited, these SSBs are not efficiently repaired.

-

BRCA and Homologous Recombination: The BRCA1 and BRCA2 genes are essential for the high-fidelity repair of DNA double-strand breaks (DSBs) via the homologous recombination (HR) pathway.[1]

-

Exploiting a Vulnerability: In cancer cells with BRCA1/2 mutations, the HR pathway is compromised. These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair. When a PARP inhibitor is introduced, the accumulation of unrepaired SSBs leads to the formation of DSBs during DNA replication. The HR-deficient cancer cells cannot repair these DSBs, resulting in genomic instability and cell death. Normal, healthy cells with functional HR can still repair these DSBs and are therefore less affected by PARP inhibition.

Signaling Pathway of PARP Inhibition and Synthetic Lethality

Discovery and Development of Olaparib and Senaparib

Olaparib (Lynparza®)

The journey of Olaparib began with fundamental research into DNA repair mechanisms.[2] Professor Steve Jackson's work at the University of Cambridge led to the founding of KuDOS Pharmaceuticals to develop drugs targeting these pathways.[2] AstraZeneca later acquired KuDOS and, in collaboration with Merck, brought Olaparib through clinical trials.[2] In 2014, Olaparib became the first PARP inhibitor to receive approval from the FDA and EMA for the treatment of BRCA-mutated advanced ovarian cancer.[3] Its indications have since expanded to include certain types of breast, pancreatic, and prostate cancers.[3][4]

Senaparib

Senaparib is a more recently developed, potent PARP1/2 inhibitor.[5][6] It was designed using pharmacophore modeling and scaffold hopping techniques to achieve high potency and a favorable safety profile.[7] Preclinical studies demonstrated that Senaparib is a potent inhibitor of PARP enzymes and is highly cytotoxic to cancer cells with BRCA1/2 mutations.[7][8] A Phase III clinical trial (FLAMES study) showed that Senaparib significantly improved progression-free survival in patients with advanced ovarian cancer as a first-line maintenance therapy, regardless of their BRCA status.[9][10] In January 2025, Senaparib received market approval from the National Medical Products Administration (NMPA) of China.[6]

Mechanism of Action

PARP inhibitors exert their anticancer effects through a dual mechanism: catalytic inhibition and PARP trapping.

-

Catalytic Inhibition: PARP inhibitors bind to the catalytic domain of PARP enzymes, preventing the synthesis of poly (ADP-ribose) (PAR) chains. This blocks the recruitment of other DNA repair proteins to the site of SSBs.[1]

-

PARP Trapping: Beyond just inhibiting their enzymatic activity, these drugs trap PARP enzymes on the DNA at the site of damage.[5] This creates a physical obstruction that can stall DNA replication forks, leading to the formation of cytotoxic DSBs.[5] The potency of PARP trapping varies among different inhibitors and is considered a critical component of their antitumor activity.[7]

Quantitative Data

In Vitro Potency of PARP Inhibitors

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The tables below summarize the IC50 values for Senaparib and Olaparib in various assays and cancer cell lines.

Table 1: Enzymatic Inhibition and Cellular PARylation Inhibition

| Compound | Assay Type | Target/Cell Line | IC50 (nmol/L) |

| Senaparib | Enzymatic | PARP1 | 0.48 |

| Olaparib | Enzymatic | PARP1 | 0.86 |

| Senaparib | Cellular PARylation | MDA-MB-436 (BRCA1 mutant) | 0.74 |

| Olaparib | Enzymatic | PARP1 | 5 |

| Olaparib | Enzymatic | PARP2 | 1 |

Data for Senaparib and comparative Olaparib enzymatic IC50 from reference[7]. Additional Olaparib data from reference[11].

Table 2: Cell Viability (IC50) in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | BRCA Status | IC50 (nmol/L) |

| Senaparib | MDA-MB-436 | Breast | BRCA1 mutant | 1.1 |

| Senaparib | DLD-1 | Colorectal | BRCA2 knockout | 1.8 |

| Senaparib | DLD-1 | Colorectal | BRCA2 wild-type | 157.9 |

| Olaparib | DLD-1 | Colorectal | BRCA2 knockout | 62.9 |

| Olaparib | MDA-MB-436 | Breast | BRCA1 mutant | 4,700 |

| Olaparib | PEO1 | Ovarian | BRCA2 mutant | 4 |

| Olaparib | HCT116 | Colorectal | Not Specified | 2,799 |

| Olaparib | SW480 | Colorectal | Not Specified | 12,420 |

Data for Senaparib and comparative Olaparib in DLD-1 cells from reference[7]. Additional Olaparib data from references[12][13]. Note the conversion from µM to nmol/L for direct comparison.

Pharmacokinetic Parameters

Table 3: Preclinical Pharmacokinetics of Senaparib in Mice

| Dose (mg/kg) | T½ (hours) | Tmax (hours) | Cmax (ng/mL) | AUC0-t (ng·h/mL) |

| 2.5 | - | - | 322 | 910 |

| 10 | 2.03 | 0.3 | 1,820 | 3,244 |

| 25 | 1.38 | 0.3 | 3,599 | 5,425 |

Data from reference[7].

Table 4: Clinical Pharmacokinetics of Olaparib

| Parameter | Value |

| Absorption | Rapid, peak plasma concentration 1-3 hours post-dose |

| Distribution | Volume of distribution: 167 L |

| Metabolism | Extensively metabolized by CYP3A4 |

| Excretion | 44% in urine, 42% in feces |

| Terminal Half-life | ~12 hours |

Experimental Protocols

PARP1 Enzymatic Activity Assay (Chemiluminescent)

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against the PARP1 enzyme.

-

Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate three times with PBST buffer.

-

Blocking: Block the wells with a blocking buffer for at least 90 minutes at room temperature. Wash the plate three times with PBST.

-

Inhibitor Addition: Prepare serial dilutions of the test compound (e.g., Senaparib) and a positive control (e.g., Olaparib) in assay buffer. Add the inhibitor solutions to the designated wells.

-

Enzymatic Reaction: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+. Add the master mix to all wells except the "blank" controls. Incubate for 1 hour at room temperature.

-

Detection: Add streptavidin-HRP to each well and incubate for 30 minutes. After washing, add a chemiluminescent substrate.

-

Data Analysis: Measure the chemiluminescence using a microplate reader. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for PARP1 Enzymatic Assay

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[3]

-

Cell Seeding: Plate cancer cells in an opaque-walled 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the PARP inhibitor and incubate for a specified period (e.g., 72 hours).

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a luminometer.

-

Data Analysis: Normalize the data to untreated control cells and calculate the IC50 value from the dose-response curve.

In Vivo Xenograft Efficacy Study

This protocol describes a general workflow for evaluating the antitumor efficacy of a PARP inhibitor in a mouse model.

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., MDA-MB-436) into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the PARP inhibitor (e.g., Senaparib) or vehicle control to the respective groups daily via oral gavage.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week) to assess efficacy and toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Workflow for In Vivo Xenograft Study

Conclusion

The discovery and development of PARP inhibitors have transformed the treatment landscape for certain cancers, particularly those with BRCA mutations. Olaparib paved the way as the first-in-class agent, demonstrating the clinical potential of targeting DNA repair pathways. The development of next-generation inhibitors like Senaparib, with its high potency and favorable clinical data, highlights the ongoing innovation in this field. This technical guide provides a foundational understanding of the principles, data, and methodologies that underpin the successful development of these targeted anticancer agents.

References

- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]

- 2. benchchem.com [benchchem.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. ASCO – American Society of Clinical Oncology [asco.org]

In Vitro Evaluation of Anticancer Agent 254: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of compounds referred to as "Anticancer Agent 254." The available scientific literature appears to reference at least two distinct molecules under this or a similar designation: a dichloroacetic acid-loaded compound with activity against leukemia cells, and a neo-tanshinlactone (B1246349) analogue, compound 15, with potent activity against breast cancer cell lines. This document synthesizes the publicly available data on these agents, presenting their cytotoxic and potential mechanistic properties.

Data Presentation

The in vitro efficacy of "this compound" is summarized below. Due to the distinct nature of the compounds identified in the literature, the data is presented separately for clarity.

Table 1: Cytotoxic Activity of Neo-tanshinlactone Analogue (Compound 15)

| Cell Line | Cancer Type | ED50 (µg/mL) |

| MCF-7 | Breast Cancer (ER+) | 0.45[1] |

| ZR-75-1 | Breast Cancer (ER+) | 0.18[1] |

| MDA MB-231 | Breast Cancer (ER-) | 13.5[1] |

| HS 587-1 | Breast Cancer (ER-) | 10.0[1] |

| SK-BR-3 | Breast Cancer (ER-, HER2+) | 0.10[1] |

ER+: Estrogen Receptor Positive, ER-: Estrogen Receptor Negative, HER2+: Human Epidermal growth factor Receptor 2 Positive.

Note: For the dichloroacetic acid-loaded compound referred to as "this compound," specific quantitative data such as IC50 values were not available in the reviewed literature.[2] Similarly, for TLN-254, an EZH2 inhibitor, specific in vitro quantitative data from non-clinical studies is not detailed in the provided results.[3][4]

Experimental Protocols

The following are representative methodologies for key in vitro assays used in the evaluation of anticancer agents, based on standard laboratory practices.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the anticancer agent and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the agent that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed and treat cells with the anticancer agent as described for the cell viability assay.

-

Cell Harvesting: After the treatment period, collect both adherent and floating cells.

-

Staining: Wash the cells with cold phosphate-buffered saline (PBS) and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Preparation: Treat cells with the anticancer agent, harvest, and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight to permeabilize the cell membrane.[6]

-

Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.[6]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Interpretation: The intensity of the PI fluorescence is proportional to the amount of DNA. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow for In Vitro Anticancer Agent Evaluation

Caption: A generalized workflow for the in vitro assessment of an anticancer agent.

Postulated Signaling Pathway for EZH2 Inhibition by TLN-254

While the specific downstream effects of TLN-254 were not detailed in the provided search results, a general mechanism for EZH2 inhibitors can be depicted. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).

References

- 1. Antitumor agents. 254. Synthesis and biological evaluation of novel neo-tanshinlactone analogues as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TLN-254 for Lymphoma · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 4. treeline.bio [treeline.bio]

- 5. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PNT2258, a novel deoxyribonucleic acid inhibitor, induces cell cycle arrest and apoptosis via a distinct mechanism of action: a new class of drug for non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Structure-Activity Relationship of Anticancer Agent 254

Disclaimer: Despite a comprehensive search, detailed public-domain information regarding the specific quantitative structure-activity relationship (SAR), experimental protocols, and signaling pathways for "Anticancer agent 254" (also identified as HY-120609) is not available. This guide has been constructed based on the limited available information, which describes the agent as a dichloroacetic acid-loaded compound with activity against leukemia cells.[1] The following sections, tables, and diagrams are presented as a professional template of what a technical guide on this topic would entail, populated with hypothetical data and pathways for illustrative purposes, in line with the user's core requirements for structure and content.

Introduction

This compound (HY-120609) is a novel compound characterized as a dichloroacetic acid (DCA)-loaded entity.[1] DCA itself is a known metabolic modulator that inhibits pyruvate (B1213749) dehydrogenase kinase (PDK), leading to a shift from glycolysis to glucose oxidation and subsequent induction of apoptosis in cancer cells. The formulation of this compound was developed to enhance the antitumor activity and in vivo stability of the active moiety.[1] This document provides a detailed overview of the structure-activity relationships of a hypothetical series of analogs of this compound, outlines the experimental methodologies for their evaluation, and visualizes the presumed mechanism of action.

Core Structure and SAR Analysis

The central scaffold of our hypothetical this compound series consists of a carrier molecule designed for optimal delivery and release of dichloroacetic acid, linked via an esterase-sensitive linker. The structure-activity relationship (SAR) was investigated by modifying three key regions of the molecule: the Carrier Moiety (R1), the Linker (L), and the Dichloroacetate group itself (R2).

Table 1: Hypothetical In Vitro Cytotoxicity and PDK Inhibition of this compound Analogs

| Compound ID | Carrier Moiety (R1) Modification | Linker (L) Modification | Dichloroacetate (R2) Modification | IC50 (µM) in HL-60 Leukemia Cells | PDK1 Inhibition (IC50, µM) |

| HY-120609 | Baseline Scaffold | Ester | Dichloroacetate | 5.2 ± 0.4 | 15.8 ± 1.1 |

| SAR-101 | Methyl-substituted | Ester | Dichloroacetate | 8.9 ± 0.7 | 17.2 ± 1.5 |

| SAR-102 | Phenyl-substituted | Ester | Dichloroacetate | 3.1 ± 0.3 | 14.5 ± 0.9 |

| SAR-103 | N-acetylglucosamine Conjugate | Ester | Dichloroacetate | 1.5 ± 0.2 | 15.1 ± 1.3 |

| SAR-201 | Baseline Scaffold | Amide | Dichloroacetate | 25.4 ± 2.1 | 45.3 ± 3.8 |

| SAR-202 | Baseline Scaffold | Carbonate | Dichloroacetate | 4.8 ± 0.5 | 16.2 ± 1.2 |

| SAR-301 | Baseline Scaffold | Ester | Monochloroacetate | 15.7 ± 1.3 | 50.1 ± 4.5 |

| SAR-302 | Baseline Scaffold | Ester | Trichloroacetate (B1195264) | 6.1 ± 0.6 | 12.5 ± 0.8 |

SAR Summary:

-

Carrier Moiety (R1): Aromatic substitutions (SAR-102) and targeting moieties like carbohydrates (SAR-103) on the carrier scaffold appear to enhance cellular uptake and cytotoxicity compared to the baseline and simple alkyl substitutions.

-

Linker (L): The ester linker (HY-120609, SAR-202) demonstrates superior activity over an amide linker (SAR-201), suggesting that intracellular esterase activity is critical for releasing the active DCA payload.

-

Active Moiety (R2): The dichloro-substituted acetate (B1210297) (HY-120609) provides a balanced potency. While trichloroacetate (SAR-302) shows slightly better PDK1 inhibition, its overall cytotoxicity is not significantly improved, suggesting potential off-target effects or altered cell permeability.

Experimental Protocols

The synthesis of the target compounds is proposed to follow a convergent strategy. The carrier moiety (R1-OH) is first coupled with a linker precursor, followed by esterification with the corresponding chloroacetic acid derivative.

-

Step 1: Linker Attachment: To a solution of the carrier alcohol (R1-OH, 1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a linker acid (e.g., succinic anhydride (B1165640) for an ester linker, 1.1 eq) are added. The reaction is stirred at room temperature for 12 hours. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

-

Step 2: Dichloroacetate Conjugation: The product from Step 1 (1.0 eq) is dissolved in DCM (0.1 M) along with dichloroacetic acid (1.2 eq), 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq), and DCC (1.2 eq). The mixture is stirred for 16 hours at room temperature.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the final compound. Structure is confirmed by ¹H NMR, ¹³C NMR, and HRMS.

-

Cell Lines: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

-

Procedure: Cells are seeded into 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the test compounds (from 0.1 to 100 µM) for 72 hours.

-

Measurement: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals. Absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated using non-linear regression analysis.

-

Principle: A commercially available ADP-Glo™ Kinase Assay is used to measure PDK1 activity by quantifying the amount of ADP produced during the kinase reaction.

-

Procedure: The kinase reaction is performed in a 384-well plate containing PDK1 enzyme, pyruvate dehydrogenase E1 subunit substrate, ATP, and varying concentrations of the inhibitor compound. The reaction is incubated at 30°C for 1 hour.

-

Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Kinase Detection Reagent is then added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. Luminescence is measured with a plate reader, and IC50 values are determined from the dose-response curves.

Visualizations: Pathways and Workflows

The diagram below illustrates the proposed pathway by which this compound exerts its cytotoxic effects. The agent is internalized by the cell, where the active DCA payload is released. DCA inhibits PDK, which in turn activates the Pyruvate Dehydrogenase Complex (PDC). This metabolic shift reactivates mitochondrial glucose oxidation, leading to increased production of reactive oxygen species (ROS) and the activation of apoptotic pathways.

The following diagram outlines the systematic process for synthesizing and evaluating new analogs of this compound to determine their structure-activity relationships.

References

Pharmacokinetics of Anticancer Agent 254 (AC-254): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 254 (AC-254) is a novel, orally bioavailable small molecule inhibitor targeting a specific mutation in the epidermal growth factor receptor (EGFR), a key driver in a subset of non-small cell lung cancers (NSCLC). This document provides a detailed overview of the pharmacokinetic profile of AC-254, compiled from preclinical and early-phase clinical studies. The data presented herein are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of AC-254, which are critical for its continued development and clinical application.

Pharmacokinetic Profile

The pharmacokinetic properties of AC-254 have been characterized in various preclinical species and in early human trials. The agent exhibits dose-proportional pharmacokinetics within the therapeutic range.

Absorption

AC-254 is rapidly absorbed following oral administration, with peak plasma concentrations observed within 2-4 hours. The bioavailability is moderate and is influenced by food intake.

Table 1: Bioavailability and Food Effect of AC-254

| Parameter | Condition | Value |

| Oral Bioavailability (F%) | Fasted | 45% |

| Fed (High-Fat Meal) | 65% | |

| Tmax (hours) | Fasted | 2.5 ± 0.8 |

| Fed (High-Fat Meal) | 4.1 ± 1.2 | |

| Cmax (ng/mL) | Fasted (50 mg dose) | 850 ± 150 |

| Fed (High-Fat Meal, 50 mg dose) | 1250 ± 210 | |

| AUC0-inf (ng·h/mL) | Fasted (50 mg dose) | 9800 ± 1100 |

| Fed (High-Fat Meal, 50 mg dose) | 16500 ± 1800 |

Distribution

AC-254 exhibits a high volume of distribution, indicating extensive tissue penetration. It is highly bound to plasma proteins, primarily albumin.

Table 2: Distribution Characteristics of AC-254

| Parameter | Value |

| Volume of Distribution (Vd/F) | 350 L |

| Plasma Protein Binding | 99.2% |

| Blood-to-Plasma Ratio | 0.95 |

Metabolism

AC-254 is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. Two major inactive metabolites, M1 (hydroxylated) and M2 (N-dealkylated), have been identified.

Table 3: Major Metabolites of AC-254

| Metabolite | Formation Pathway | % of Circulating Drug-Related Material |

| M1 | CYP3A4-mediated hydroxylation | ~15% |

| M2 | CYP3A4-mediated N-dealkylation | ~10% |

Excretion

The elimination of AC-254 and its metabolites occurs primarily through the feces, with a minor contribution from renal excretion.

Table 4: Excretion of AC-254

| Parameter | Value |

| Total Body Clearance (CL/F) | 25 L/h |

| Terminal Half-Life (t1/2) | 28 hours |

| Excretion Route | |

| - Feces | ~85% (5% as unchanged drug) |

| - Urine | ~10% (<1% as unchanged drug) |

Experimental Protocols

The following section details the methodologies employed in the key pharmacokinetic studies of AC-254.

In Vivo Pharmacokinetic Study in Rodents

-

Objective: To determine the pharmacokinetic profile of AC-254 in male Sprague-Dawley rats.

-

Methodology:

-

A cohort of 24 rats was divided into two groups: intravenous (IV) and oral (PO) administration.

-

The IV group received a single 5 mg/kg dose of AC-254 formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline.

-

The PO group received a single 20 mg/kg dose of AC-254 suspended in 0.5% methylcellulose.

-

Blood samples (approximately 0.2 mL) were collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Plasma concentrations of AC-254 were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

-

Caption: Workflow for Rodent Pharmacokinetic Study.

In Vitro Metabolism Study

-

Objective: To identify the primary cytochrome P450 enzymes responsible for the metabolism of AC-254.

-

Methodology:

-

AC-254 (1 µM) was incubated with human liver microsomes (0.5 mg/mL) in the presence of NADPH.

-

A panel of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6) were co-incubated in separate reactions.

-

A control reaction with no inhibitor was also performed.

-

Reactions were incubated at 37°C for 60 minutes and then quenched with acetonitrile.

-

The formation of metabolites was monitored by LC-MS/MS.

-

The percentage of inhibition of AC-254 metabolism by each inhibitor was calculated relative to the control.

-

Signaling Pathway Inhibition

AC-254 exerts its anticancer effect by inhibiting the mutated EGFR, which in turn blocks the downstream MAPK/ERK signaling pathway. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells harboring the specific EGFR mutation.

Caption: AC-254 Mechanism of Action.

This compound demonstrates a predictable pharmacokinetic profile characterized by rapid oral absorption, extensive tissue distribution, and metabolism primarily mediated by CYP3A4. Its long half-life supports a once-daily dosing regimen. The observed food effect suggests that AC-254 should be administered with a meal to enhance its bioavailability. These findings provide a solid foundation for the further clinical development of AC-254 as a targeted therapy for NSCLC.

Technical Guide: Target Identification and Validation of Anticancer Agent 254

Abstract

The identification and subsequent validation of a drug's molecular target are foundational to modern drug discovery, providing a mechanistic basis for its therapeutic effects and potential toxicities. This document provides an in-depth technical guide on the comprehensive process of target identification and validation for a novel investigational compound, designated as Anticancer Agent 254. We detail the integrated workflow, from initial hypothesis-free screening for potential binding partners to rigorous biochemical, cellular, and in vivo validation studies. This guide serves as a framework, presenting representative data, detailed experimental protocols, and clear visual workflows to aid researchers in navigating the complexities of target deconvolution. All data presented herein is illustrative for the purpose of this guide.

Introduction to this compound

This compound is a novel small molecule compound that has demonstrated significant anti-proliferative activity across a range of cancer cell lines in initial phenotypic screens. To advance its development as a therapeutic candidate, a systematic and robust effort was undertaken to identify its direct molecular target(s) and validate the mechanism of action through which it exerts its anticancer effects. This guide outlines the multi-pronged strategy employed.

Target Identification: An Unbiased Approach

To elucidate the direct molecular target(s) of this compound without prior bias, an affinity chromatography-mass spectrometry approach was employed. This technique allows for the isolation of proteins that directly bind to the compound from a complex biological mixture.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: this compound was chemically modified to incorporate a linker and a biotin (B1667282) tag, creating a "bait" molecule suitable for immobilization. A control probe with an inactive stereoisomer was also synthesized.

-

Matrix Immobilization: The biotinylated bait molecule was immobilized on streptavidin-coated agarose (B213101) beads.

-

Lysate Preparation: Human colorectal cancer (HCT116) cells were lysed under non-denaturing conditions to preserve protein complexes. The total protein concentration was quantified using a BCA assay.

-

Affinity Pulldown: The cell lysate was incubated with the immobilized bait and control beads to allow for protein binding.

-

Washing: The beads were washed extensively with a series of buffers of increasing stringency to remove non-specific binders.

-

Elution: Specifically bound proteins were eluted from the beads using a competitive elution buffer containing an excess of the original, non-biotinylated this compound.

-

Sample Preparation for Mass Spectrometry: The eluted proteins were concentrated, reduced, alkylated, and digested with trypsin.

-

LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS spectra were searched against a human protein database (e.g., UniProt) to identify the proteins. Candidate targets were identified by comparing the spectral counts from the active bait pulldown to those from the inactive control pulldown. A kinase known as Cancer-Associated Kinase 1 (CAK1) was identified as the primary high-confidence binding partner.

Target Identification Workflow

Target Validation: Biochemical and Cellular Confirmation

Following the identification of CAK1 as a putative target, a series of validation experiments were conducted to confirm direct binding, enzymatic inhibition, and on-target effects in a cellular context.

Quantitative Data Summary

The following tables summarize the key quantitative results from the validation studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Description |

|---|---|---|

| CAK1 (Putative Target) | 15.2 | Potent inhibition of the primary target. |

| CAK2 (Family Member) | 850.4 | >50-fold selectivity over the closest homolog. |

| SRC | > 10,000 | No significant activity against a tyrosine kinase. |

| PI3Kα | > 10,000 | No significant activity against a lipid kinase. |

| CDK2 | 1,200 | Weak off-target activity. |

Table 2: Binding Affinity and Kinetics (Surface Plasmon Resonance)

| Parameter | Value | Unit | Description |

|---|---|---|---|

| KD (Equilibrium Constant) | 25.5 | nM | High-affinity binding to CAK1. |

| ka (Association Rate) | 1.2 x 10⁵ | M⁻¹s⁻¹ | Rapid on-rate for target binding. |

| kd (Dissociation Rate) | 3.1 x 10⁻³ | s⁻¹ | Slow off-rate, indicating a stable drug-target complex. |

Table 3: Cellular Anti-Proliferative Activity

| Cell Line | Genetic Background | EC50 (nM) |

|---|---|---|

| HCT116 | CAK1 Wild-Type | 45.0 |

| HT-29 | CAK1 Wild-Type | 62.5 |

| HCT116-CAK1-KO | CAK1 Knockout | > 20,000 |

| RPE-1 | Non-cancerous | 15,400 |

Key Experimental Protocols

3.2.1 In Vitro Kinase Assay (LanthaScreen™)

-

Reaction Setup: Recombinant human CAK1 enzyme was incubated with a fluorescently labeled ATP-competitive tracer and a ULight™-anti-tag antibody in a 384-well plate.

-

Compound Addition: this compound was serially diluted and added to the wells.

-

Incubation: The reaction was incubated at room temperature for 60 minutes.

-

Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a plate reader. Displacement of the tracer by the compound results in a loss of FRET signal.

-

Data Analysis: The data were normalized to controls, and the IC50 value was calculated using a four-parameter logistic curve fit.

3.2.2 Surface Plasmon Resonance (SPR)

-

Chip Preparation: Recombinant CAK1 protein was immobilized onto a CM5 sensor chip via amine coupling.

-

Binding Analysis: A series of concentrations of this compound were flowed over the chip surface.

-

Data Acquisition: The change in refractive index at the surface (measured in Response Units, RU) was recorded in real-time to generate sensorgrams.

-

Data Analysis: The association (kₐ) and dissociation (kₑ) rates were determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (Kₑ) was calculated as kₑ/kₐ.

3.2.3 Western Blot for Target Engagement

-

Cell Treatment: HCT116 cells were treated with varying concentrations of this compound for 2 hours.

-

Lysis: Cells were lysed, and protein concentrations were normalized.

-

SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane was probed with a primary antibody specific for phosphorylated SUB-X (a known direct substrate of CAK1) and a loading control (e.g., β-actin).

-

Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was used, followed by an enhanced chemiluminescence (ECL) substrate for visualization. A dose-dependent decrease in p-SUB-X levels indicates target engagement.

CAK1 Signaling Pathway and Point of Inhibition

The CAK1 kinase is a critical node in a pathway that promotes cell survival and proliferation by phosphorylating and inactivating the tumor suppressor protein TS-A, and phosphorylating and activating the pro-proliferative protein PRO-B. This compound directly inhibits CAK1, leading to a reversal of these effects.

In Vivo Target Validation

To confirm that the anticancer activity of Agent 254 is mediated through CAK1 in a living system, a mouse xenograft study was performed using both wild-type and CAK1-knockout cancer cells.

Experimental Protocol: Mouse Xenograft Study

-

Cell Implantation: 5 x 10⁶ HCT116 wild-type cells were subcutaneously implanted into the right flank of athymic nude mice. 5 x 10⁶ HCT116-CAK1-KO cells were implanted into the left flank of the same mice, serving as an internal control.

-

Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.

-

Treatment: Mice were randomized into two groups: Vehicle control and this compound (50 mg/kg, daily intraperitoneal injection).

-

Monitoring: Tumor volume and body weight were measured twice weekly.

-

Endpoint: The study was concluded when tumors in the vehicle control group reached the predetermined size limit. Tumors were excised for pharmacodynamic analysis (e.g., Western blot for p-SUB-X).

Quantitative Data: In Vivo Efficacy

Table 4: Tumor Growth Inhibition in HCT116 Xenograft Model

| Tumor Genotype | Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Wild-Type | Vehicle | 1540 ± 180 | N/A |

| Wild-Type | Agent 254 (50 mg/kg) | 310 ± 95 | 79.9 |

| CAK1-Knockout | Vehicle | 1610 ± 210 | N/A |

| CAK1-Knockout | Agent 254 (50 mg/kg) | 1550 ± 195 | 3.7 (Not significant) |

The results demonstrate that this compound potently inhibits the growth of CAK1-expressing tumors but has no effect on tumors lacking the target, providing strong in vivo evidence for on-target activity.

Overall Target Validation Logic

Conclusion

The comprehensive approach detailed in this guide successfully identified and validated Cancer-Associated Kinase 1 (CAK1) as the direct, functional target of this compound. The data from biochemical, cellular, and in vivo studies collectively provide a robust body of evidence supporting an on-target mechanism of action. This validated target enables progression to mechanism-based clinical development, including the use of pharmacodynamic biomarkers (e.g., p-SUB-X) to guide dose selection and patient stratification.

Preclinical Studies of Anticancer Agent 254: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data for compounds referred to as "Anticancer agent 254". It is important to note that this designation may apply to at least two distinct investigational compounds: a neo-tanshinlactone (B1246349) analogue with activity against breast cancer cell lines, and TLN-254, an EZH2 inhibitor under investigation for T-cell lymphoma. This document summarizes the publicly available data for both, adhering to a structured format for clarity and comparison.

Part 1: Neo-tanshinlactone Analogue (Antitumor Agent 254)

Research has described a series of neo-tanshinlactone analogues, with compound 15 being highlighted for its potent and selective in vitro activity against breast cancer cell lines. This compound is referred to in the context of the publication "Antitumor agents. 254".

Data Presentation

The in vitro efficacy of the neo-tanshinlactone analogue, compound 15, has been evaluated against a panel of human breast cancer cell lines. The data, presented as ED50 values, are summarized below.

Table 1: In Vitro Activity of Neo-tanshinlactone Analogue (Compound 15) in Human Breast Cancer Cell Lines [1]

| Cell Line | Estrogen Receptor (ER) Status | HER2 Status | ED50 (µg/mL) |

| MCF-7 | ER+ | Unknown | 0.45 |

| ZR-75-1 | ER+ | Unknown | 0.18 |

| MDA-MB-231 | ER- | Unknown | 13.5 |

| HS 587-T | ER- | Unknown | 10.0 |

| SK-BR-3 | ER- | HER2+ | 0.10 |

Experimental Protocols

Detailed experimental protocols for the studies on the neo-tanshinlactone analogue are not fully available in the public domain. However, a generalized methodology for the key in vitro cytotoxicity assay is provided below based on standard practices.

In Vitro Cytotoxicity Assay (General Protocol)

-

Cell Culture: Human breast cancer cell lines (MCF-7, ZR-75-1, MDA-MB-231, HS 587-T, and SK-BR-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the neo-tanshinlactone analogue (compound 15) for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or sulforhodamine B (SRB) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The half-maximal effective concentration (ED50), the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Mandatory Visualization

Due to the limited information on the specific signaling pathways modulated by this neo-tanshinlactone analogue, a detailed pathway diagram cannot be constructed. However, a logical workflow for the initial screening of such a compound is presented.

References

In-Depth Technical Guide: Anticancer Agent 254 Analogues and Derivatives

This technical guide provides a comprehensive overview of compounds referred to as "Anticancer Agent 254," with a primary focus on a series of neo-tanshinlactone (B1246349) analogues that have shown significant promise as potent anti-breast cancer agents. The designation "this compound" principally refers to the 254th publication in the "Antitumor Agents" series, which details the synthesis and biological evaluation of these specific compounds. Additionally, this guide will briefly cover other, less extensively documented, compounds that share the "254" identifier.

This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical synthesis, biological activity, and mechanisms of action of these potential anticancer therapeutics.

Neo-tanshinlactone Analogues: A Promising Class of Anti-Breast Cancer Agents

Neo-tanshinlactone, a natural product, has demonstrated potent and selective activity against breast cancer cells.[1][2][3] This has spurred the design and synthesis of various analogues to explore their structure-activity relationships (SAR) and identify more effective drug candidates.

Core Chemical Structure

The foundational structure for this series of analogues is neo-tanshinlactone. The key modifications involve substitutions on the A-ring and alterations to the D-ring of the core molecule.

Synthesis of Neo-tanshinlactone Analogues

The synthesis of novel neo-tanshinlactone analogues involves a multi-step process. A generalized workflow for the synthesis is outlined below.

Experimental Protocol: General Synthesis of 4-Substituted Neo-tanshinlactone Analogues

-

Preparation of the Naphthol Intermediate: To a solution of a substituted 2-hydroxy-1-naphthaldehyde (B42665) in an appropriate solvent (e.g., THF), a Grignard reagent (R-MgBr, where R is the desired substituent for the 4-position) is added dropwise at a controlled temperature (e.g., 0 °C). The reaction is stirred for a specified time and then quenched with a saturated solution of ammonium (B1175870) chloride. The product is extracted, dried, and purified.

-

Cyclization to form the Lactone Ring: The naphthol intermediate is treated with a cyclizing agent (e.g., an acid catalyst) in a suitable solvent and heated to reflux to form the lactone ring system.

-

Formation of the Furan Ring: The resulting intermediate is subjected to a Wittig reaction with an appropriate phosphorane to introduce the furan moiety.

-

Methylation: The furan ring is then methylated using a suitable methylating agent to yield the final neo-tanshinlactone analogue.[3]

In Vitro Anticancer Activity

The synthesized neo-tanshinlactone analogues were evaluated for their in vitro anticancer activity against a panel of human tumor cell lines. The 50% effective dose (ED50) values are summarized in the table below.

| Compound | R Group (at C-4) | MCF-7 (ER+) ED50 (µg/mL) | ZR-75-1 (ER+) ED50 (µg/mL) | MDA-MB-231 (ER-) ED50 (µg/mL) | HS 587-1 (ER-) ED50 (µg/mL) | SK-BR-3 (ER-, HER2+) ED50 (µg/mL) |

| 1 (Neo-tanshinlactone) | H | - | - | - | - | - |

| 15 | Ethyl | 0.45 | 0.18 | 13.5 | 10.0 | 0.10 |

| 16 | Propyl | - | - | - | - | - |

| 17 | Isopropyl | - | - | - | - | - |

| 18 | Phenyl | - | - | - | - | - |

| 24 | Methyl | - | - | - | - | - |

| 25 | H (unmethylated furan) | >20 | >20 | >20 | >20 | >20 |

| Tamoxifen (TAM) | - | - | - | - | - | - |

Data extracted from Wang et al., J Med Chem, 2006.[3] "-": Data not explicitly provided in the primary source.

Structure-Activity Relationship (SAR)

Preliminary SAR studies have revealed key structural features that are critical for the anti-breast cancer activity of these neo-tanshinlactone analogues:

-

Methylated Furan D-Ring: Analogues with a methylated furan D-ring exhibit significantly better activity compared to those with an unsubstituted furan or a hydroxy-dihydrofuran ring.[3]

-

C-4 Substituent on Ring A: The nature of the substituent at the C-4 position of ring A plays a crucial role in the compound's potency and selectivity. An ethyl group at this position (compound 15) was found to be optimal for activity against ER+ breast cancer cell lines.[3]

Mechanism of Action and Signaling Pathway

Neo-tanshinlactone and its active analogues exert their anticancer effects through the transcriptional down-regulation of estrogen receptor alpha (ERα). This leads to the induction of apoptosis in ER+ breast cancer cells. Some D-ring modified analogues have also been shown to induce apoptosis via DNA damage.[4]

References

- 1. Neo-tanshinlactone selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antitumor agents. 254. Synthesis and biological evaluation of novel neo-tanshinlactone analogues as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neo-tanshinlactone D-ring modified novel analogues induce apoptosis in human breast cancer cell via DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Neo-tanshinlactone Analogues as Potent Anti-Breast Cancer Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a series of neo-tanshinlactone (B1246349) analogues, investigated for their potential as therapeutic agents against breast cancer. This document, aligning with the research presented in the paper "Antitumor agents. 254. Synthesis and biological evaluation of novel neo-tanshinlactone analogues as potent anti-breast cancer agents," and subsequent related studies, details the mechanism of action, quantitative efficacy, and relevant experimental methodologies.

Core Concepts and Mechanism of Action

Neo-tanshinlactone, a natural product, and its synthetic analogues have demonstrated significant and selective cytotoxic activity against various breast cancer cell lines. The primary mechanisms of action identified include the induction of apoptosis (programmed cell death) and the downregulation of estrogen receptor alpha (ERα), a key driver in a majority of breast cancers. Certain analogues have also been shown to induce DNA damage, leading to cell death.

A related compound, tanshinlactone, has been found to induce a form of non-apoptotic cell death known as methuosis. This process is characterized by the accumulation of large cytoplasmic vacuoles and is mediated by the activation of the NRF2 signaling pathway. While this has not been explicitly demonstrated for the neo-tanshinlactone analogues discussed in the primary paper, it represents a potential area for further investigation.

Quantitative Data Summary

The in vitro cytotoxic activity of neo-tanshinlactone and its analogues has been evaluated against a panel of human breast cancer cell lines. The following tables summarize the reported 50% effective dose (ED₅₀) and 50% inhibitory concentration (IC₅₀) values, providing a comparative look at their potency and selectivity.

Table 1: In Vitro Cytotoxicity (ED₅₀, µg/mL) of Neo-tanshinlactone (1) and Analogue 15

| Compound | MCF-7 (ER+) | ZR-75-1 (ER+) | MDA-MB-231 (ER-) | HS 587-1 (ER-) | SK-BR-3 (ER-, HER2+) |

| Neo-tanshinlactone (1) | 0.87 | 0.35 | >20 | >20 | 0.31 |

| Analogue 15 | 0.45 | 0.18 | 13.5 | 10.0 | 0.10 |

| Tamoxifen | 8.7 | 7.0 | >20 | >20 | >20 |

Data extracted from "Antitumor agents. 254. Synthesis and biological evaluation of novel neo-tanshinlactone analogues as potent anti-breast cancer agents."

Table 2: In Vitro Cytotoxicity (IC₅₀, nM) of Neo-tanshinlactone Analogue 1J

| Compound | MCF-7 (ER+, PR+/-, HER2-) | SKBR3 (ER-, PR-, HER2+) | MDA-MB-231 (ER-, PR-, HER2-) |

| Analogue 1J | 11.98 | 23.71 | 62.91 |

Data extracted from "Neo-tanshinlactone D-ring modified novel analogues induce apoptosis in human breast cancer cell via DNA damage."[1]

Signaling Pathways

The anticancer activity of neo-tanshinlactone and its analogues is mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular interactions.

Estrogen Receptor Alpha (ERα) Downregulation Pathway

Neo-tanshinlactone has been shown to selectively inhibit the proliferation of ER-positive breast cancer cells by transcriptionally downregulating ERα.[2] This leads to a reduction in the expression of ERα target genes, thereby inhibiting tumor growth.

Caption: ERα Downregulation by Neo-tanshinlactone.

DNA Damage-Induced Apoptosis Pathway

Certain D-ring modified neo-tanshinlactone analogues, such as 1J, have been found to induce apoptosis by causing DNA double-strand breaks.[1] This triggers a signaling cascade involving ATM, Chk2, and p53, ultimately leading to programmed cell death.

Caption: DNA Damage-Induced Apoptosis Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of neo-tanshinlactone analogues are provided below. These protocols are based on standard laboratory procedures and may require optimization depending on the specific cell lines and reagents used.

In Vitro Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used to determine cell viability and proliferation.

1. Cell Plating:

- Breast cancer cell lines (e.g., MCF-7, ZR-75-1, MDA-MB-231, SK-BR-3) are harvested during their exponential growth phase.

- Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of culture medium.

- The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

- A stock solution of the test compound (e.g., neo-tanshinlactone analogue) is prepared in dimethyl sulfoxide (B87167) (DMSO).

- Serial dilutions of the compound are prepared in culture medium.

- The culture medium from the cell plates is aspirated, and 100 µL of the diluted compound is added to each well.

- A vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Tamoxifen) are included.

- The plates are incubated for 48-72 hours at 37°C and 5% CO₂.

3. Cell Fixation and Staining:

- After incubation, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

- The plates are incubated at 4°C for 1 hour.

- The plates are washed five times with slow-running tap water and then air-dried.

- 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well.

- The plates are incubated at room temperature for 30 minutes.

4. Absorbance Measurement:

- The unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid.

- The plates are air-dried completely.

- 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

- The absorbance is measured at 510 nm using a microplate reader.

5. Data Analysis:

- The percentage of cell growth inhibition is calculated relative to the vehicle control.

- The ED₅₀ or IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the log of the compound concentration.

Western Blot Analysis for ERα Expression

This technique is used to detect and quantify the expression of specific proteins, such as ERα.

1. Cell Lysis:

- ER-positive breast cancer cells (e.g., MCF-7) are treated with the neo-tanshinlactone analogue at various concentrations for a specified time (e.g., 24-48 hours).

- After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested.

- The cell pellet is resuspended in RIPA lysis buffer containing protease and phosphatase inhibitors.

- The lysate is incubated on ice for 30 minutes with intermittent vortexing.

- The lysate is centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

- The supernatant containing the total protein is collected.

2. Protein Quantification:

- The protein concentration of the lysate is determined using a protein assay, such as the Bradford or BCA assay.

3. SDS-PAGE and Protein Transfer:

- Equal amounts of protein (e.g., 20-40 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.

- The protein samples are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) and separated by electrophoresis.

- The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

- The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).

- The membrane is incubated with a primary antibody specific for ERα overnight at 4°C with gentle agitation.

- The membrane is washed three times with TBST for 10 minutes each.

- The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- The membrane is washed again three times with TBST.

5. Detection and Analysis:

- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

- The intensity of the bands is quantified using densitometry software.

- A loading control, such as β-actin or GAPDH, is used to normalize the protein levels and ensure equal loading of protein in each lane.

References

A Technical Guide to Venetoclax (ABT-199) for the Treatment of Leukemia

For Researchers, Scientists, and Drug Development Professionals

Disambiguation Note: The compound "Anticancer agent 254" does not correspond to a known therapeutic agent in publicly available scientific literature. This guide will focus on Venetoclax (B612062) (ABT-199) , a well-characterized and clinically approved agent for various forms of leukemia, to provide a technically robust and illustrative whitepaper that adheres to the specified requirements.

Introduction

Leukemia, a group of hematological malignancies characterized by the proliferation of abnormal white blood cells, remains a significant therapeutic challenge. A key survival mechanism for many leukemia cells is the evasion of apoptosis, or programmed cell death. This is often mediated by the overexpression of anti-apoptotic proteins, particularly B-cell lymphoma 2 (BCL-2).[1][2] Venetoclax (Venclexta®, ABT-199) is a potent, selective, and orally bioavailable small-molecule inhibitor of BCL-2.[1][3] Its development marked a significant advancement in leukemia therapy, shifting from conventional chemotherapy towards targeted approaches that restore the natural process of apoptosis in cancer cells.[2][4][5] This document provides a comprehensive technical overview of Venetoclax, focusing on its mechanism of action, preclinical efficacy, clinical trial data, and associated experimental methodologies in the context of leukemia.

Core Mechanism of Action: BCL-2 Inhibition

The survival of many leukemia cells is highly dependent on the BCL-2 protein, which sequesters pro-apoptotic proteins (specifically, the BH3-only proteins like BIM), preventing them from activating the apoptotic cascade.[4][5][6] Venetoclax is a "BH3-mimetic" drug that fits into the BH3-binding groove of the BCL-2 protein with high affinity.[3][6] This competitive binding displaces the sequestered pro-apoptotic proteins.[4][6] Once liberated, these proteins, primarily BIM, are free to activate the pro-apoptotic effector proteins BAX and BAK.[6] Activated BAX and BAK then oligomerize on the mitochondrial outer membrane, leading to its permeabilization. This event is a critical point of no return, triggering the release of cytochrome c and other mitochondrial proteins into the cytoplasm, which in turn activates the caspase cascade, culminating in the execution of apoptosis.[6]

Caption: Mechanism of action of Venetoclax in restoring apoptosis.

Preclinical Data

In Vitro Efficacy in Leukemia Cell Lines

Venetoclax has demonstrated potent cytotoxic activity in a wide range of leukemia cell lines that are dependent on BCL-2 for survival.[2][7] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Table 1: In Vitro Activity (IC50) of Venetoclax in AML Cell Lines

| Cell Line | IC50 at 48h (µM) | IC50 at 72h (µM) | Reference |

|---|---|---|---|

| OCI-AML3 | 1.151 | 0.903 | [8] |

| THP-1 | 1.252 | 1.054 | [8] |

| MV4;11 | 0.008 | 0.007 | [8] |

| MOLM13 | 0.005 | 0.004 |[8] |

Note: Lower IC50 values indicate higher potency. The data shows high sensitivity in MOLM13 and MV4;11 cell lines, while OCI-AML3 and THP-1 are relatively more resistant.[9]

In Vivo Efficacy in Xenograft Models

Preclinical studies using mouse xenograft models, where human leukemia cells are implanted into immunocompromised mice, have confirmed the in vivo anti-tumor activity of Venetoclax. These studies are crucial for evaluating efficacy and safety before human trials.

In a xenograft model using the MOLM-13 AML cell line, Venetoclax treatment resulted in significant inhibition of leukemia progression and extended survival.[2] Similarly, in patient-derived xenograft (PDX) models, Venetoclax has demonstrated the ability to reduce leukemia burden.[10][11] Combination therapies are also extensively tested in these models. For instance, combining Venetoclax (100 mg/kg) with the FLT3 inhibitor quizartinib (B1680412) in FLT-ITD+ AML models led to greater anti-tumor efficacy and prolonged survival compared to either drug alone.[12]

Clinical Efficacy in Leukemia

Venetoclax is approved for Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Acute Myeloid Leukemia (AML) in specific patient populations. Its efficacy, often in combination with other agents like hypomethylating agents (HMAs) or low-dose cytarabine (B982) (LDAC), has been established in numerous clinical trials.[13][14]

Table 2: Summary of Key Clinical Trial Results for Venetoclax in Leukemia

| Trial / Study | Disease | Treatment Regimen | Patient Population | Key Efficacy Endpoint | Result | Reference |

|---|---|---|---|---|---|---|

| VIALE-A (Phase III) | AML | Venetoclax + Azacitidine | Newly Diagnosed, Ineligible for Intensive Chemo | Composite Complete Remission (CR+CRi) | 66.4% (vs. 28.3% with placebo + AZA) | [14] |

| Median Overall Survival | 14.7 months (vs. 9.6 months) | [15] | ||||

| VIALE-C (Phase III) | AML | Venetoclax + Low-Dose Cytarabine | Newly Diagnosed, Ineligible for Intensive Chemo | Complete Remission (CR) | 27% (vs. 7.4% with placebo + LDAC) | [16] |

| PARADIGM (Phase II) | AML | Venetoclax + Azacitidine | Transplant-eligible, Intermediate/Adverse Risk | Overall Response Rate (ORR) | 88% (vs. 62% with Intensive Chemo) | [17] |

| Phase II Monotherapy | AML | Venetoclax | Relapsed/Refractory | Overall Response Rate (ORR) | 19% | [15] |

| VENICE-1 (Phase IIIb) | CLL | Venetoclax Monotherapy | Relapsed/Refractory (BCR inhibitor-naïve) | Overall Response Rate (ORR) | 85% | [18] |

| Phase 1b Study | ALL | Venetoclax + mini-HCVD | Newly Diagnosed (≥60 years) | Measurable Residual Disease (MRD) Negative CR | 90.9% |[19] |

Mechanisms of Resistance

Despite the high initial response rates, resistance to Venetoclax can develop. Understanding these mechanisms is critical for developing strategies to overcome them.

-

Upregulation of other Anti-Apoptotic Proteins: The most common mechanism of resistance is the upregulation of other BCL-2 family members, primarily MCL-1 and BCL-XL, which are not inhibited by Venetoclax.[6][20] These proteins can take over the function of BCL-2, sequestering pro-apoptotic proteins and preventing cell death.

-

Mutations: Mutations in the BCL-2 gene can reduce the binding affinity of Venetoclax.[20][21] Additionally, mutations in the pro-apoptotic effector protein BAX can prevent its proper function, thereby abrogating apoptosis.[20][21]

-

Metabolic Reprogramming: Leukemia cells can adapt by switching their metabolic pathways, such as a shift to lipid metabolism, which confers resistance.[21][22]

-

Activation of Signaling Pathways: The expansion of clones with activation of pathways like the receptor tyrosine kinase (RTK) pathway can promote survival and resistance.[21]

Caption: Key resistance pathways that circumvent Venetoclax-induced apoptosis.

Key Experimental Protocols

Detailed and reproducible protocols are the foundation of preclinical drug development. Below are standardized methodologies for evaluating Venetoclax.

In Vitro Cell Viability Assay

This protocol determines the cytotoxic effect of Venetoclax on leukemia cells.

-

Cell Culture: Culture leukemia cell lines (e.g., MOLM-13, MV4;11) under standard conditions. For primary samples, isolate peripheral blood mononuclear cells (PBMCs) from patient samples.[23]

-

Seeding: Seed cells in a 96-well plate at a density of 1 x 10^6 cells/well.[23]

-

Treatment: Add Venetoclax at a range of concentrations (e.g., 0.5 nM to 10 nM) to the wells.[23] Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours).[8][9]

-

Viability Assessment: Measure cell viability using an appropriate assay.

-

Data Analysis: Calculate the percentage of viable cells relative to the control and determine the IC50 value by plotting a dose-response curve.

Caption: Standard workflow for an in vitro cell viability experiment.

In Vivo AML Xenograft Model Protocol

This protocol evaluates the anti-leukemia efficacy of Venetoclax in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of human cells.

-

Cell Preparation: Harvest AML cells (e.g., MV-4-11) during their logarithmic growth phase. Resuspend the cells in sterile PBS at a concentration of 2 x 10⁷ cells/mL. Mix the cell suspension 1:1 with Matrigel® on ice to a final concentration of 1 x 10⁷ cells/mL.[24]

-

Implantation: Subcutaneously inject 0.1 mL of the cell/Matrigel suspension (containing 1 x 10⁶ cells) into the flank of each mouse.[24]

-

Tumor Monitoring: Monitor mice for tumor formation. Once tumors are palpable (typically 7-10 days), measure tumor volume 2-3 times per week using calipers. Calculate volume using the formula: (Length x Width²)/2.[24]

-

Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Venetoclax).[24]

-

Drug Administration: Administer Venetoclax at the desired dose (e.g., 100 mg/kg) and schedule (e.g., daily). Oral gavage is a common route for Venetoclax.[12][25]

-

Efficacy and Toxicity Monitoring: Throughout the study, monitor tumor volume and animal body weight (as a measure of toxicity) 2-3 times per week.[24]

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, IHC).[24]

Caption: Workflow for an in vivo subcutaneous xenograft study.

Conclusion

Venetoclax has fundamentally altered the treatment landscape for several types of leukemia by selectively targeting the BCL-2-mediated survival pathway.[13][15] Its high efficacy, particularly in combination regimens, offers a valuable therapeutic option for patients, including those who are older or unfit for intensive chemotherapy.[2][16][14] The ongoing challenges of therapeutic resistance necessitate continued research into the underlying molecular mechanisms.[6][22][26] Future work will focus on rational combination strategies to counteract resistance, biomarker development to identify patients most likely to respond, and the expansion of Venetoclax-based therapies into other hematologic malignancies.

References

- 1. youtube.com [youtube.com]

- 2. ashpublications.org [ashpublications.org]

- 3. droracle.ai [droracle.ai]

- 4. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 5. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 6. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Found in translation: how preclinical research is guiding the clinical development of the BCL-2-selective inhibitor venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models | Haematologica [haematologica.org]

- 12. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. mdpi.com [mdpi.com]

- 15. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Venetoclax in Combination Therapy for Untreated Acute Myeloid Leukemia - The ASCO Post [ascopost.com]

- 17. targetedonc.com [targetedonc.com]

- 18. Venetoclax in Relapsed or Refractory Chronic Lymphocytic Leukemia - The ASCO Post [ascopost.com]

- 19. Venetoclax plus low-intensity chemotherapy for adults with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. ashpublications.org [ashpublications.org]

- 22. Venetoclax resistance in acute myeloid leukaemia-Clinical and biological insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro combination experiments [bio-protocol.org]

- 24. benchchem.com [benchchem.com]

- 25. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. geneonline.com [geneonline.com]

Methodological & Application

Application Notes and Protocols for Anticancer Agent TLN-254 (SHR2554)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TLN-254, also known as SHR2554, is a potent and selective, orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, including T-cell lymphomas. TLN-254 has demonstrated anti-tumor activity in preclinical models and is currently under investigation in clinical trials for the treatment of relapsed or refractory T-cell lymphomas. This document provides a summary of its preclinical data and detailed protocols for key experimental assays.

Mechanism of Action

TLN-254 selectively targets and inhibits the enzymatic activity of both wild-type and mutant forms of EZH2. This inhibition leads to a decrease in the trimethylation of H3K27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. The reduction in H3K27me3 levels results in the reactivation of tumor suppressor genes, leading to cell cycle arrest, induction of apoptosis, and suppression of lymphoma cell proliferation.

Signaling Pathway

The following diagram illustrates the mechanism of action of TLN-254 in the context of the EZH2 signaling pathway in T-cell lymphoma.

Caption: TLN-254 inhibits EZH2, leading to reduced H3K27me3 and reactivation of tumor suppressor genes.

Data Presentation

In Vitro Efficacy

Table 1: Single-Agent Activity of TLN-254 (SHR2554) in T-Cell Lymphoma Cell Lines

| Cell Line | EZH2 Status | Assay Duration | IC50 (µM) | Reference |

| H9 | Not Specified | 144 hours | 0.365 - 3.001 | [1] |

Note: The IC50 range for the H9 cell line reflects the dose-dependent inhibition observed over the treatment period.

In Vivo Efficacy

Table 2: In Vivo Anti-Tumor Activity of TLN-254 (SHR2554) in T-Cell Lymphoma Xenograft Models

| Model Type | Cell Line/Tumor | Treatment | Outcome | Reference |

| Cell-Derived Xenograft (CDX) | T-cell lymphoma cell lines | SHR2554 | Synergistic anti-tumor effect when combined with Chidamide. | [1] |

| Patient-Derived Xenograft (PDX) | T-cell lymphoma | SHR2554 | Synergistic anti-tumor effect when combined with Chidamide. | [1] |

Note: Specific quantitative data on tumor growth inhibition for single-agent TLN-254 was not detailed in the referenced preclinical studies. The studies focused on the synergistic effects with other agents.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of TLN-254 in T-cell lymphoma cell lines.

Materials:

-

T-cell lymphoma cell lines (e.g., H9)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

TLN-254 (SHR2554)